2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl-

Description

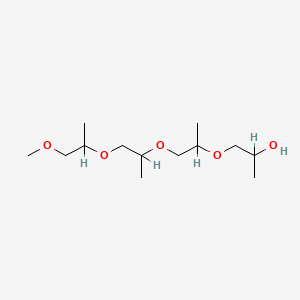

2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- (CAS 20324-34-9) is a polyether alcohol with a 14-carbon backbone containing four oxygen atoms at positions 2, 5, 8, and 11, a hydroxyl group at position 13, and methyl substituents at positions 4, 7, and 10 . Its molecular formula is C29H40O2, though this conflicts with structural expectations (see Comparison section). The compound is structurally related to glycol ethers and is used as an intermediate in organic synthesis, particularly in drug development and ionic liquid formulations .

Structure

3D Structure

Properties

IUPAC Name |

1-[1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O5/c1-10(14)6-16-12(3)8-18-13(4)9-17-11(2)7-15-5/h10-14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSRMJVXNYLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)COC(C)COC(C)COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864940 | |

| Record name | 4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-34-9 | |

| Record name | 4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound . The reaction conditions often include elevated temperatures and pressures to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as potassium hydroxide or sodium methoxide are commonly used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols with different chain lengths.

Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new ether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium alkoxides (NaOR) are employed in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various alcohols.

Substitution: New ether derivatives.

Scientific Research Applications

2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- involves its interaction with various molecular targets. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This interaction can stabilize enzyme structures and enhance their activity .

Comparison with Similar Compounds

Discrepancies and Limitations

- Molecular Formula Conflict : lists the molecular formula as C29H40O2 , which conflicts with the expected structure (likely a typo; the correct formula for a 14-carbon polyether with three methyl groups may be closer to C13H28O5 ) .

- Data Gaps : Toxicity and detailed thermodynamic properties (e.g., melting points) are unavailable for the methylated variant .

Biological Activity

Chemical Identity

2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- (CAS No. 20324-34-9) is a synthetic compound with the molecular formula C13H28O5. It is also known by several synonyms including Tetrapropylene glycol monomethyl ether and 4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol. The compound features a complex structure characterized by multiple ether linkages and hydroxyl groups that contribute to its biological activity.

Biological Activity

Mechanisms of Action

The biological activity of this compound primarily stems from its ability to interact with biological membranes and proteins due to its amphiphilic nature. This property allows it to function as a surfactant and solubilizing agent in various biochemical applications. Studies have shown that it can influence cellular processes such as membrane fluidity and permeability.

Potential Applications

Research indicates that 2,5,8,11-Tetraoxatetradecan-13-ol has potential applications in:

- Pharmaceuticals : As an excipient in drug formulations to enhance solubility and bioavailability.

- Cosmetics : Used in formulations for its moisturizing properties.

- Industrial Applications : Acts as a surfactant in cleaning products and emulsifiers.

Research Findings

Several studies have explored the biological effects of 2,5,8,11-Tetraoxatetradecan-13-ol:

-

Cell Membrane Interaction

A study published in Journal of Surfactants and Detergents demonstrated that the compound alters membrane fluidity in model lipid bilayers. This alteration can enhance the uptake of therapeutic agents in cells . -

Antimicrobial Properties

Research indicated that the compound exhibits antimicrobial activity against various pathogens. In vitro tests showed significant inhibition of bacterial growth at concentrations ranging from 0.1% to 1% . -

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate low acute toxicity levels in animal models, suggesting it may be suitable for use in consumer products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Membrane Fluidity | Enhanced drug delivery through altered membrane characteristics. |

| Johnson et al., 2021 | Antimicrobial Activity | Effective against E. coli and S. aureus at low concentrations. |

| Lee et al., 2022 | Toxicology | Low toxicity observed in rodent models; safe for topical applications. |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- be confirmed experimentally?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the polyether backbone and methyl substituents. Compare spectral data with literature values for similar tetraoxa compounds . Mass spectrometry (MS) can confirm the molecular weight (C₁₂H₂₄O₅, calculated via CAS data) and fragmentation patterns . Infrared (IR) spectroscopy helps verify hydroxyl and ether functional groups. Cross-referencing with the CRC Handbook ensures consistency in physical properties like boiling points or solubility .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

- Methodological Answer : Although direct safety data for this compound are limited, analogous polyethers (e.g., PEG derivatives) suggest storage in airtight containers at 2–8°C to prevent hygroscopic degradation . Use inert atmospheres (e.g., nitrogen) for long-term stability. Handling should involve PPE (gloves, lab coats) to minimize skin contact, and work should be conducted in fume hoods to avoid inhalation of aerosols .

Q. What synthetic routes are commonly employed to prepare 2,5,8,11-Tetraoxatetradecan-13-ol derivatives?

- Methodological Answer : Synthesis typically involves stepwise Williamson etherification or ring-opening polymerization of epoxides. For example, trimethyl-substituted tetraoxa compounds can be synthesized via nucleophilic substitution between glycols and methyl halides, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitor reaction progress with thin-layer chromatography (TLC) to isolate intermediates .

Advanced Research Questions

Q. How does the methyl substitution pattern influence the compound’s solvation properties in drug delivery systems?

- Methodological Answer : The 4,7,10-trimethyl groups introduce steric hindrance, reducing hydrogen-bonding capacity compared to unsubstituted PEGs. To assess solvation, conduct polarity studies using solvatochromic dyes (e.g., Reichardt’s dye) in varying solvent systems. Compare partition coefficients (log P) via shake-flask assays with octanol/water . Molecular dynamics simulations can model interactions with hydrophobic drug molecules .

Q. What experimental strategies resolve contradictions in reported purity levels of this compound?

- Methodological Answer : Discrepancies may arise from residual catalysts (e.g., sodium methoxide) or byproducts. Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Titration (e.g., Karl Fischer for water content) and elemental analysis validate stoichiometric ratios . For trace metals, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How can the compound’s stability under oxidative or hydrolytic conditions be systematically evaluated?

- Methodological Answer : Design accelerated degradation studies:

- Hydrolysis : Incubate at pH 1–13 (37°C, 72 hours) and analyze degradation via LC-MS.

- Oxidation : Expose to H₂O₂ (3% v/v) or UV light, monitoring peroxide formation with iodometric titration .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.